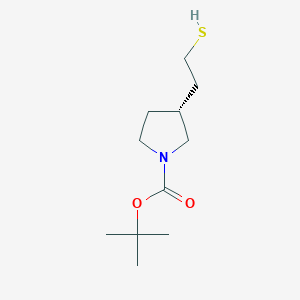![molecular formula C10H7NOS B13952839 6H-pyrano[3,2-f][1,3]benzothiazole CAS No. 42430-00-2](/img/structure/B13952839.png)
6H-pyrano[3,2-f][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-pyrano[3,2-f][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-pyrano[3,2-f][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes under acidic conditions. This reaction forms the benzothiazole ring, which is then fused with a pyran ring through additional cyclization reactions . Various catalysts, such as samarium triflate, can be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6H-pyrano[3,2-f][1,3]benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and pyrano derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6H-pyrano[3,2-f][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6H-pyrano[3,2-f][1,3]benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the fused pyran ring, used in various industrial applications.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur, used in pharmaceuticals and dyes.
Uniqueness
6H-pyrano[3,2-f][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for diverse functionalization and enhances its potential in various applications compared to simpler analogs .
Properties
CAS No. |
42430-00-2 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1-2,4-6H,3H2 |
InChI Key |
FEVPAIXNEWPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=C(C=C2O1)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)




![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)




![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
